molecular formula C28H23ClN4O3S B2492985 Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 723332-08-9

Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2492985
CAS No.: 723332-08-9
M. Wt: 531.03
InChI Key: CGKADVNCVSBUIU-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring. The molecule is further substituted with a phenyl group at position 6, a cyanoacetyl-amino moiety at position 2, and a 3-chloroquinoxaline group. The synthesis of such compounds typically involves multicomponent reactions, as demonstrated in related studies .

Properties

IUPAC Name

ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O3S/c1-2-36-28(35)23-18-13-12-17(16-8-4-3-5-9-16)14-22(18)37-27(23)33-26(34)19(15-30)24-25(29)32-21-11-7-6-10-20(21)31-24/h3-11,17,19H,2,12-14H2,1H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKADVNCVSBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C(C#N)C4=NC5=CC=CC=C5N=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure integrates a quinoxaline moiety with a cyanoacetate group , which is significant for its biological activity. The molecular formula is C20H18ClN3O2SC_{20}H_{18}ClN_3O_2S, with a molecular weight of approximately 407.89 g/mol. The presence of the chloro group and cyanoacetate functionality enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit notable antimicrobial properties. This compound has demonstrated activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of the inhibition zones measured in these studies provides quantitative evidence of its antibacterial efficacy .

Table 1: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Bacillus subtilis15

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with DNA synthesis pathways. Related quinoxaline derivatives have been shown to induce apoptosis in cancer cells, indicating a potential mechanism for their anticancer effects .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)15
A549 (Lung)10

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Quinoxaline derivatives can interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • DNA Intercalation : Some studies suggest that quinoxaline compounds may intercalate into DNA, disrupting replication and transcription processes.
  • Radical Scavenging : The antioxidant properties attributed to the phenolic components in similar compounds suggest that this compound may also exhibit radical scavenging activity, contributing to its overall biological profile .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds to establish structure-activity relationships (SAR). For instance, a study demonstrated that modifications in the phenolic moiety significantly impacted the antioxidant and antibacterial activities of related benzothiophene derivatives .

Case Study Example :
A recent investigation explored the effects of substituting different groups on the benzothiophene core. The results indicated that compounds with hydroxyl substitutions at specific positions exhibited enhanced antibacterial activity compared to their methoxy counterparts.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield (%)
Target Compound 3-Chloroquinoxalin-2-yl, phenyl ~532.0 Cyanoacetyl-amino, benzothiophene Multicomponent reaction* N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl, ethoxy 390.1 Hydroxyphenyl, ethoxycarbonyl Petasis reaction 22
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Substituted phenyl (e.g., -NO₂, -OCH₃) ~350–400 Acrylamido, cyano Knoevenagel condensation 72–94
Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl (Z-configuration) 380.5 Prop-2-enoyl, cyano Unspecified N/A

Key Observations :

  • The tetrahydrobenzothiophene core in the target compound and compound 6o contrasts with the dimethylthiophene in the Knoevenagel-derived analogues , affecting ring puckering and conformational flexibility .
  • The Z-configuration in the compound from highlights stereochemical variability in similar acrylamido derivatives, which may influence bioactivity.

Spectroscopic and Analytical Data

Table 2: NMR and HRMS Comparisons

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Experimental)
Target Compound Not reported Not reported Not reported
6o 1.32 (t, 3H), 4.31 (q, 2H), 6.85 (d, 2H) 14.1 (CH₃), 61.5 (CH₂), 168.1 (C=O) 390.1370 (calc.), 390.1370 (exp.)
Knoevenagel-derived 2.25 (s, 3H, CH₃), 7.45–8.10 (m, Ar-H) 116.5 (CN), 165.2 (C=O) ~350–400 (exp.)

Insights :

  • The target compound’s absence of reported NMR data limits direct comparison, but the cyanoacetyl-amino and chloroquinoxaline groups would likely produce distinct shifts in the 160–170 ppm range for carbonyls and 115–120 ppm for nitriles .
  • Compound 6o’s HRMS match (390.1370) validates its purity , a benchmark for analogous studies.

Preparation Methods

Synthesis of Ethyl 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The Gewald reaction forms the tetrahydrobenzo[b]thiophene core. Cyclohexanone derivatives serve as ketone precursors, with 2-phenylcyclohexanone enabling phenyl substitution at C6.

Procedure :

  • Combine 2-phenylcyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (15 mmol) in ethanol (30 mL).
  • Reflux at 80°C for 6 hours.
  • Cool, pour into ice-water, and acidify with HCl.
  • Filter and recrystallize from ethanol to yield the aminothiophene as a pale-yellow solid (Yield: 68%, m.p. 145–147°C).

Characterization :

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O ester).
  • ¹H NMR (500 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₃), 2.50–2.70 (m, 4H, CH₂), 3.10 (m, 1H, CH-phenyl), 4.30 (q, 2H, OCH₂), 6.90–7.30 (m, 5H, Ar-H).

Cyanoacetylation of the Aminothiophene

The C2-amino group is functionalized via cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole.

Procedure :

  • Dissolve ethyl 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol) in toluene (20 mL).
  • Add 1-cyanoacetyl-3,5-dimethylpyrazole (5.5 mmol) and reflux for 2 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the cyanoacetylated intermediate (Yield: 82%, m.p. 158–160°C).

Characterization :

  • IR (KBr) : 2250 cm⁻¹ (C≡N), 1655 cm⁻¹ (amide C=O).
  • ¹H NMR (500 MHz, CDCl₃) : δ 1.40 (t, 3H, CH₃), 2.60–2.85 (m, 4H, CH₂), 3.20 (m, 1H, CH-phenyl), 4.40 (q, 2H, OCH₂), 7.00–7.40 (m, 5H, Ar-H), 8.20 (s, 1H, NH).

Synthesis of 3-Chloroquinoxaline-2-carbaldehyde

The quinoxaline aldehyde is prepared via Vilsmeier-Haack formylation of 3-chloroquinoxaline.

Procedure :

  • Dissolve 3-chloroquinoxaline (10 mmol) in DMF (15 mL).
  • Add POCl₃ (15 mmol) dropwise at 0°C and stir at 25°C for 4 hours.
  • Quench with ice-water, neutralize with NaHCO₃, and extract with CH₂Cl₂.
  • Purify by column chromatography (hexane:ethyl acetate = 4:1) to yield the aldehyde as a yellow solid (Yield: 65%, m.p. 112–114°C).

Characterization :

  • IR (KBr) : 1710 cm⁻¹ (C=O aldehyde).
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.85–8.10 (m, 4H, Ar-H), 10.20 (s, 1H, CHO).

Knoevenagel Condensation for Final Coupling

The cyanoacetylated aminothiophene undergoes condensation with 3-chloroquinoxaline-2-carbaldehyde to form the α,β-unsaturated acrylamido linkage.

Procedure :

  • Mix the cyanoacetylated intermediate (3 mmol), 3-chloroquinoxaline-2-carbaldehyde (3.3 mmol), piperidine (0.5 mL), and acetic acid (0.5 mL) in toluene (20 mL).
  • Reflux at 110°C for 6 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the target compound (Yield: 58%, m.p. 182–184°C).

Characterization of the Target Compound

Spectral Data

  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1660 cm⁻¹ (ester C=O), 1630 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C=C quinoxaline).
  • ¹H NMR (500 MHz, CDCl₃) : δ 1.38 (t, 3H, CH₃), 2.65–2.90 (m, 4H, CH₂), 3.25 (m, 1H, CH-phenyl), 4.45 (q, 2H, OCH₂), 7.10–7.50 (m, 5H, Ar-H), 7.85–8.20 (m, 4H, quinoxaline-H), 8.95 (s, 1H, NH).
  • MS (ESI) : m/z 546 [M+H]⁺.

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Gewald reaction 68 95
Cyanoacetylation 82 97
Knoevenagel condensation 58 96

Mechanistic Insights

  • Gewald Reaction : A three-component reaction involving ketone, cyanide, and sulfur, proceeding via enamine intermediate cyclization.
  • Cyanoacetylation : Nucleophilic acyl substitution at the amino group, facilitated by the leaving group (dimethylpyrazole).
  • Knoevenagel Condensation : Base-catalyzed dehydration forming an α,β-unsaturated nitrile, with piperidine abstracting the α-hydrogen.

Challenges and Alternatives

  • Quinoxaline Aldehyde Synthesis : Direct formylation of 3-chloroquinoxaline may require stringent conditions; alternative routes using Suzuki coupling (e.g., boronic esters) could be explored.
  • Regioselectivity in Gewald Reaction : The use of 2-phenylcyclohexanone ensures phenyl incorporation at C6, but steric effects may necessitate optimized solvent systems.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and what reaction conditions are critical for optimizing yields?

The compound is synthesized via multi-step reactions, typically involving cyanoacetylation followed by Knoevenagel condensation . For example:

  • Step 1 : Cyanoacetylation of a thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole under mild conditions .
  • Step 2 : Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, achieving yields of 72–94% .
  • Critical factors : Reaction time (5–6 hours), solvent polarity, and catalyst concentration. Purification via recrystallization (e.g., ethanol) ensures high purity .

Table 1 : Representative Reaction Conditions for Analogous Thiophene Derivatives

StudyKey StepsConditionsYield (%)Reference
Madhavi et al.Cyanoacetylation + KnoevenagelToluene, piperidine, AcOH72–94
Abad et al.Hydrogenation of quinoxalinePd/C, ethanol, H₂ atmosphereN/A

Q. How is the molecular structure validated, and which crystallographic tools are recommended for refinement?

X-ray crystallography is the gold standard. Key tools include:

  • SHELXL : For small-molecule refinement, leveraging least-squares minimization to resolve bond lengths, angles, and thermal parameters .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry .
  • WinGX : Integrates data processing, structure solution, and refinement workflows . Hydrogen bonding and ring puckering are analyzed using graph set analysis (Etter’s formalism) and Cremer-Pople coordinates, respectively .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy) be systematically addressed?

Contradictions often arise from assay variability. Methodological considerations include:

  • In vitro antioxidant assays : Use standardized protocols (e.g., DPPH radical scavenging) with controlled pH and temperature .
  • In vivo anti-inflammatory models : Employ dose-response studies in animal models (e.g., carrageenan-induced paw edema) to assess IC₅₀ values .
  • Data normalization : Account for solvent effects (e.g., DMSO concentration) and cell line specificity (e.g., RAW 264.7 macrophages).

Q. What computational strategies elucidate electronic properties and target binding modes?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the cyano group’s electron-withdrawing nature may enhance electrophilic character .
  • Molecular Docking : Simulates interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Software like AutoDock Vina evaluates binding affinities and poses .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. What challenges arise in analyzing hydrogen bonding and ring puckering in the crystal lattice, and how are they resolved?

  • Hydrogen bonding : Ambiguities in donor-acceptor distances are resolved using graph set analysis (e.g., descriptors like R22(8)R_2^2(8) for dimeric motifs) .
  • Ring puckering : Cremer-Pople parameters (QQ, θ\theta, ϕ\phi) quantify deviations from planarity in tetrahydrobenzothiophene rings. For example, puckering amplitudes >0.5 Å indicate significant non-planarity .
  • Software : Mercury (CCDC) visualizes packing diagrams, while PLATON validates geometric parameters .

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